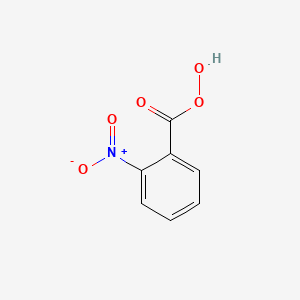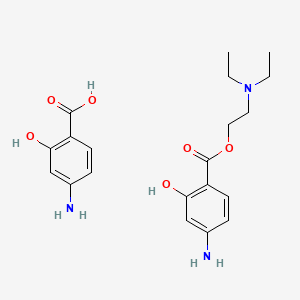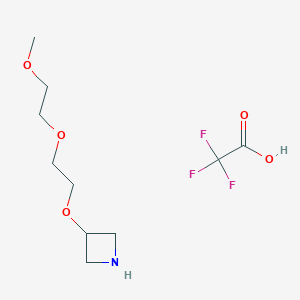
Trichloroamphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloroamphenicol: is a derivative of chloramphenicol, a broad-spectrum antibiotic that was first introduced into medicinal use in the mid-20th century. Chloramphenicol is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections . This compound, as its name suggests, contains three chlorine atoms, which may alter its chemical properties and biological activity compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trichloroamphenicol typically involves the chlorination of chloramphenicol. This can be achieved through various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities .
化学反应分析
Types of Reactions: Trichloroamphenicol undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
科学研究应用
Chemistry: Trichloroamphenicol is used as a model compound in studying the effects of halogenation on antibiotic activity.
Biology: In biological research, this compound is used to study its effects on bacterial protein synthesis. It serves as a tool to investigate the mechanisms of antibiotic resistance and the role of chlorinated compounds in microbial metabolism .
Medicine: While not commonly used in clinical settings due to potential toxicity, this compound is studied for its potential use in treating resistant bacterial strains. Its efficacy and safety profile are subjects of ongoing research .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference compound in quality control processes .
作用机制
Trichloroamphenicol exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting the peptidyl transferase activity. This prevents the formation of peptide bonds during protein synthesis, leading to the inhibition of bacterial growth . The presence of chlorine atoms may enhance its binding affinity and stability, making it a potent inhibitor of protein synthesis .
相似化合物的比较
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Fluoroamphenicol: A fluorinated derivative with enhanced activity against certain bacterial strains.
Nitroamphenicol: A nitro-substituted derivative with different pharmacokinetic properties.
Uniqueness: Trichloroamphenicol is unique due to the presence of three chlorine atoms, which may confer increased chemical stability and altered biological activity. Its distinct chemical structure makes it a valuable compound for studying the effects of halogenation on antibiotic properties .
属性
CAS 编号 |
19934-51-1 |
|---|---|
分子式 |
C11H11Cl3N2O5 |
分子量 |
357.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H11Cl3N2O5/c12-11(13,14)10(19)15-8(5-17)9(18)6-1-3-7(4-2-6)16(20)21/h1-4,8-9,17-18H,5H2,(H,15,19)/t8-,9-/m1/s1 |
InChI 键 |
HJVZRGXFMSSOMS-RKDXNWHRSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)


